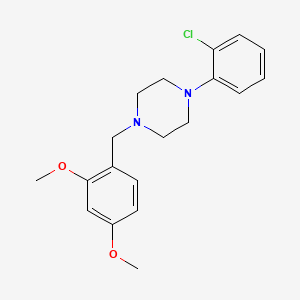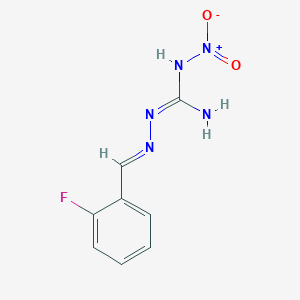![molecular formula C14H10FN5O2 B5851009 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)
4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it useful for scientific research.
Wirkmechanismus
The mechanism of action of 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of COX-2, a key enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of certain protein kinases that are involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide have been extensively studied. The compound has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has been shown to have a good safety profile and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide in lab experiments include its high purity and high yield, its unique chemical structure and properties, and its potential applications in various fields of scientific research. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for the research on 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide. One direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Further studies are also needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, the development of novel drug formulations and delivery systems for 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide may enhance its therapeutic potential and improve its clinical efficacy.
Conclusion:
In conclusion, 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and properties make it useful for the development of novel drugs for the treatment of various diseases. The compound has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to explore its potential applications in other fields and to optimize its synthesis method.
Synthesemethoden
The synthesis of 4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide involves the reaction of 4-fluoroanisole with sodium azide in the presence of copper(I) iodide and triphenylphosphine. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been used in the development of novel drugs for the treatment of various diseases such as cancer, arthritis, and inflammation.
Eigenschaften
IUPAC Name |
4-[5-(4-fluorophenoxy)tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2/c15-10-3-7-12(8-4-10)22-14-17-18-19-20(14)11-5-1-9(2-6-11)13(16)21/h1-8H,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWRXDQJMRTHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-[5-(4-fluorophenoxy)tetrazol-1-yl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)


![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)





![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)


![N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5851026.png)